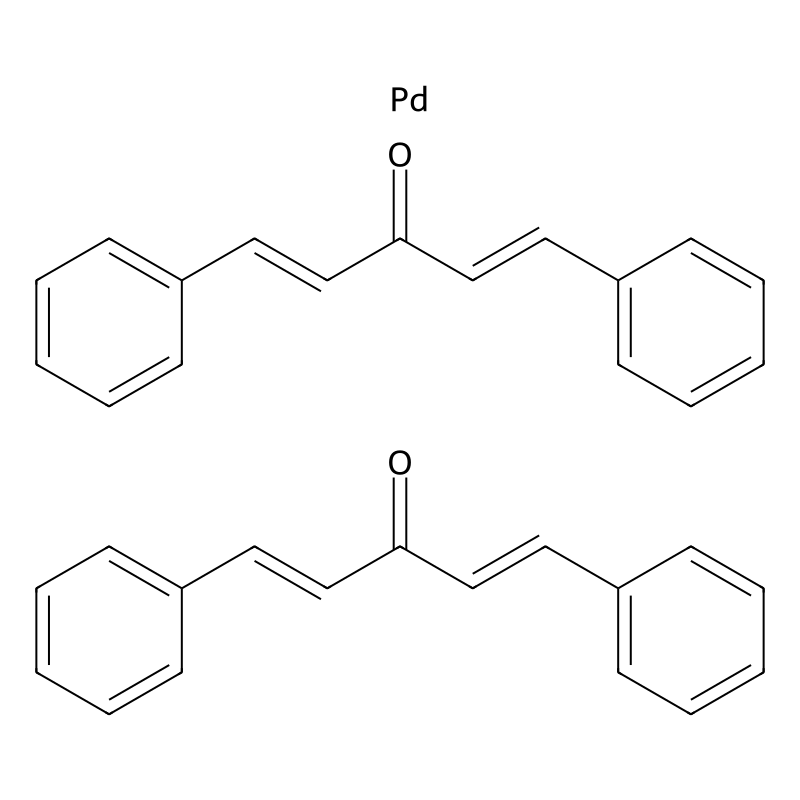Bis(dibenzylideneacetone)palladium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Bis(dibenzylideneacetone)palladium is a coordination compound with the formula . It consists of a palladium center coordinated to two dibenzylideneacetone ligands. This compound is notable for its role in various catalytic reactions, particularly in organic synthesis, due to the unique electronic properties imparted by the dibenzylideneacetone ligands. The palladium atom in this compound is in the zero oxidation state, which is crucial for its reactivity in catalysis .
Pd(dba)2 acts as a catalyst by undergoing a catalytic cycle involving several steps:
- Activation: The dba ligands are displaced by the reactants in the coupling reaction, generating a vacant coordination site on the palladium atom.
- Oxidative Addition: One of the reactants undergoes oxidative addition, where a carbon-palladium bond is formed while the palladium atom increases its oxidation state by two.
- Transmetallation: The other reactant transfers its organic group to the palladium, forming a new carbon-palladium bond.
- Reductive Elimination: The final step involves the reductive elimination of the newly formed product, regenerating the Pd(0) catalyst and completing the cycle [].
Cross-coupling reactions
Pd(dba)2 is a versatile catalyst for various cross-coupling reactions, which form new carbon-carbon bonds between two different organic molecules. Some notable examples include:
- Heck reaction: This reaction couples aryl halides (like bromides or iodides) with alkenes (olefins) to form alkenes with new carbon-carbon bonds.
- Suzuki-Miyaura reaction: This reaction couples organic boronic acids with organic halides (including aryl and vinyl halides) to form new carbon-carbon bonds.
- Sonogashira coupling: This reaction couples alkynes with terminal or internal alkynes using copper catalysts, often with Pd(dba)2 as a co-catalyst, to form new carbon-carbon bonds with extended conjugation.
These reactions are powerful tools for synthesizing complex organic molecules, including pharmaceuticals, natural products, and functional materials.
Allylic substitutions
Pd(dba)2 can also catalyze allylic substitution reactions, where a nucleophile displaces a leaving group (like a halide) on an allylic compound (a molecule with a carbon-carbon double bond next to a carbon atom with a single bond to a halogen atom). This reaction allows for the selective introduction of various functionalities into organic molecules.
Carbonylation reactions
Pd(dba)2 can be used in carbonylation reactions, which introduce carbon monoxide (CO) into organic molecules. This can be achieved through various mechanisms, including:
- Ligand Exchange Reactions: The compound can undergo ligand exchange with various phosphines and nitrogen-containing ligands, yielding new complexes. For instance, it reacts with triphenylphosphine to form complexes such as .
- Oxidative Addition: It reacts with allylic halides, leading to oxidative addition reactions that are significant for forming carbon-carbon bonds .
- Carbonylation: The compound can decompose upon exposure to carbon monoxide, regenerating palladium and dibenzylideneacetone .
The synthesis of bis(dibenzylideneacetone)palladium typically involves the reaction of palladium salts with dibenzylideneacetone in an organic solvent. Common methods include:
- Recrystallization: This method purifies the compound from various solvents, yielding high-purity crystals suitable for further studies .
- Direct Reaction: Mixing palladium(II) acetate with dibenzylideneacetone in a solvent such as dichloromethane under an inert atmosphere can also produce the desired complex .
Bis(dibenzylideneacetone)palladium serves as a catalyst in several important organic reactions:
- Buchwald-Hartwig Cross Coupling Reaction: This reaction is used for forming carbon-nitrogen bonds, particularly in the synthesis of pharmaceuticals and agrochemicals .
- Heck Reaction: It facilitates the coupling of alkenes with aryl halides, enabling the formation of substituted alkenes .
- Hydrogenation and Isomerization: The compound is also used in hydrogenation reactions, contributing to the production of various organic compounds .
Interaction studies involving bis(dibenzylideneacetone)palladium primarily focus on its reactivity with other ligands and substrates. Research indicates that its coordination chemistry allows for diverse interactions, leading to new complex formations that can be tailored for specific catalytic applications. These studies often involve spectroscopic techniques to elucidate the structure and properties of newly formed complexes .
Several compounds share structural or functional similarities with bis(dibenzylideneacetone)palladium. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dibenzylideneacetone-Palladium(II) | Mononuclear complex | Higher oxidation state; different reactivity |
| Tris(dibenzylideneacetone)dipalladium | Binuclear complex | More extensive ligand coordination possibilities |
| Palladium(II) Acetate | Mononuclear complex | Common precursor for various palladium complexes |
| Palladium(II) Chloride | Mononuclear complex | More reactive; used widely in organic synthesis |
Bis(dibenzylideneacetone)palladium stands out due to its unique binuclear structure and its effectiveness as a catalyst in cross-coupling reactions, making it invaluable in synthetic organic chemistry. Its ability to form stable complexes with various ligands further enhances its utility compared to similar compounds.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 197 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 196 of 197 companies with hazard statement code(s):;
H317 (96.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (96.43%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard






